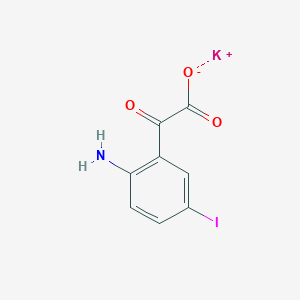

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate

Description

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is an aryl glyoxylate derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at position 2 and an iodine atom at position 3. The potassium salt of the 2-oxoacetate moiety enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. These analogs are frequently isolated from marine organisms (e.g., ascidians like Polycarpa aurata) or synthesized for drug discovery campaigns targeting conditions like diabetes, cancer, and microbial infections .

Properties

Molecular Formula |

C8H5IKNO3 |

|---|---|

Molecular Weight |

329.13 g/mol |

IUPAC Name |

potassium;2-(2-amino-5-iodophenyl)-2-oxoacetate |

InChI |

InChI=1S/C8H6INO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |

InChI Key |

PCGJAGJPLZJEFR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)C(=O)[O-])N.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate typically involves the reaction of 2-amino-5-iodophenylmethanol with potassium hydroxide in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its functional groups .

Comparison with Similar Compounds

Structural and Functional Group Variations

The key differentiating features among 2-oxoacetate derivatives are:

Substituents on the phenyl ring : Halogens (I, Cl, F), methoxy (-OCH₃), hydroxy (-OH), or alkyl groups.

Ester/amide groups : Methyl, ethyl, or potassium salts.

Additional functional groups: Amino (-NH₂), thioether (-S-), or heterocyclic attachments.

Table 1: Structural Comparison of Selected 2-Oxoacetate Derivatives

Key Differences and Implications

- Electronic Effects: The iodine atom in the target compound introduces significant steric bulk and polarizability compared to smaller halogens (Cl, F) or methoxy groups. This may enhance binding affinity in hydrophobic pockets of biological targets .

- Biological Activity: PPARγ Agonism: Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives (e.g., compound 45) show PPARγ agonistic activity, suggesting that the target potassium salt could modulate metabolic pathways relevant to diabetes . Antimicrobial Potential: Compounds like 2-chloroquinoxaline derivatives (e.g., 12a, b) derived from methyl 2-(1-benzyl indol-3-yl)-2-oxoacetate exhibit antimicrobial properties, hinting at broader therapeutic applications for structurally related oxoacetates .

Synthetic Accessibility :

Biological Activity

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a potassium ion, an amino group, and an iodinated aromatic ring, contributing to its distinctive chemical properties. The molecular formula is C₉H₈KINO₃, with a molecular weight of approximately 329.13 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The presence of the iodine atom in its structure enhances its reactivity and biological efficacy compared to other halogenated compounds.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt membrane integrity. Interaction studies have shown that this compound binds effectively to specific biological targets, which may lead to its antimicrobial action.

Case Studies

- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight, showing promising results in terms of survival rates and infection clearance.

- Cytotoxicity Assessment : In another study assessing cytotoxic effects on human cell lines, this compound showed low toxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications.

Structural Comparisons

This compound shares structural similarities with other halogenated aromatic compounds, which also exhibit biological activities. Understanding these relationships can provide insights into the structure-activity relationship (SAR) of this compound.

Table 2: Comparison of Halogenated Analogues

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate | Contains bromine | Different reactivity due to bromine |

| Potassium 2-(2-amino-5-chlorophenyl)-2-oxoacetate | Contains chlorine | Varying electronic properties |

| Potassium 2-(2-amino-5-fluorophenyl)-2-oxoacetate | Contains fluorine | Unique stability and reactivity |

The iodine atom in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.